1-(4-fluorophenyl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one
Description
1-(4-Fluorophenyl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one is a synthetic organic compound featuring a ketone group attached to a 4-fluorophenyl ring and a pyridazine moiety substituted with a 4-methoxyphenyl group, connected via a sulfanyl (–S–) linker. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the pyridazine ring and 4-methoxyphenyl substituent contribute to π-π stacking and hydrogen-bonding capabilities .
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O2S/c1-24-16-8-4-13(5-9-16)17-10-11-19(22-21-17)25-12-18(23)14-2-6-15(20)7-3-14/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWISKPFTAGBTOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazinyl Intermediate: This step involves the cyclization of appropriate precursors to form the pyridazinyl ring.
Introduction of the Fluorophenyl Group: This can be achieved through a substitution reaction where a fluorophenyl group is introduced to the intermediate.
Attachment of the Methoxyphenyl Group:
Formation of the Sulfanylethanone Linkage: The final step involves the formation of the sulfanylethanone linkage, connecting the previously formed intermediates.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.
Chemical Reactions Analysis
1-(4-fluorophenyl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-(4-fluorophenyl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its biological activity.
Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and thus reducing the enzyme’s activity. The pathways involved can include signal transduction, metabolic regulation, and cellular response mechanisms.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Electron-Donating vs.
- Heterocyclic Core: Pyridazine (target compound) vs. Pyridazine’s dual nitrogen atoms may enhance binding specificity compared to pyridine derivatives.
- Sulfanyl vs.
Key Findings :
- Emission Properties : Compounds with 4-methoxyphenyl and 4-fluorophenyl groups () exhibit solvent-dependent red shifts in emission spectra due to intramolecular charge transfer (ICT), a property relevant to photophysical applications.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with functionalization of the pyridazine ring. Key steps include:
- Nucleophilic substitution for introducing the 4-methoxyphenyl group at position 6 of pyridazine .
- Thiolation to attach the sulfanyl linker to the ethanone moiety, requiring controlled pH (~8–9) and temperature (60–80°C) to avoid side reactions .
- Coupling reactions between intermediates, optimized using polar aprotic solvents (e.g., DMF) and catalysts like triethylamine .
Critical Controls : Monitor reaction progress via TLC and confirm final purity (>95%) using HPLC and NMR .
Q. How can structural characterization be performed to confirm the compound’s identity?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to verify substituent positions (e.g., fluorophenyl singlet at δ 7.8 ppm, pyridazine protons at δ 8.2–8.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (expected for : 369.09 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structure for unambiguous confirmation, particularly if polymorphism is suspected .
Advanced Research Questions
Q. How do substituents (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) influence bioactivity and reactivity?
Methodological Answer:
- Comparative SAR Studies : Synthesize analogs (e.g., replace 4-methoxyphenyl with halogens) and evaluate via:
- Reactivity Analysis : Compare oxidation stability (e.g., methoxy’s electron-donating effect reduces susceptibility to electrophilic attack vs. chloro) .
Q. What strategies can resolve contradictions in reported biological activity data?
Methodological Answer:
- Standardized Assays : Replicate studies using consistent cell lines (e.g., MCF-7 for anticancer activity) and control for batch-to-batch compound variability .
- Meta-Analysis : Aggregate data from analogs (e.g., triazolothiadiazines in ) to identify trends in IC values and rule out outlier methodologies .
- Mechanistic Profiling : Use transcriptomics or proteomics to differentiate on-target effects from off-target toxicity .
Q. What computational tools are suitable for predicting metabolic pathways and toxicity?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate permeability (LogP ~3.2), CYP450 inhibition, and hepatotoxicity .
- Metabolic Pathway Modeling : Employ GLORYx for phase I/II metabolism predictions; the sulfanyl group may undergo oxidation to sulfoxide/sulfone metabolites .
- Validation : Compare in silico results with in vitro microsomal assays (e.g., human liver microsomes) .
Experimental Design & Optimization
Q. How can researchers design stability studies for this compound under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C and monitor degradation via HPLC at 0, 24, 48 hours. Methoxyphenyl groups may enhance stability in acidic media .
- Photodegradation : Expose to UV-Vis light (300–800 nm) and quantify decomposition products using LC-MS .
- Thermal Stability : Use DSC/TGA to determine melting points and decomposition thresholds (>150°C typical for pyridazines) .
Q. What in vitro models are appropriate for evaluating anticancer potential?
Methodological Answer:
- Cell Viability Assays : Use MTT/WST-1 on panels (e.g., NCI-60) with dose-response curves (1–100 µM). Compare to doxorubicin as a positive control .
- Apoptosis Markers : Quantify caspase-3/7 activation via fluorescence assays .
- Synergy Studies : Test combinatorial effects with cisplatin or paclitaxel using Chou-Talalay method .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
